Yttrium trihydride

Descripción general

Descripción

Yttrium hydride is a compound of hydrogen and yttrium. It is considered to be a part of the class of rare-earth metal hydrides . It exists in several forms, the most common being a metallic compound with formula YH2 . Under great pressure, extra hydrogen can combine to yield an insulator with a hexagonal structure, with a formula close to YH3 .

Synthesis Analysis

Yttrium superhydride was synthesized exhibiting superconductivity at a critical temperature of 262 K at 182±8 GPa . A palladium thin film assisted the synthesis by protecting the sputtered yttrium from oxidation and promoting subsequent hydrogenation . Another method involved using freshly precipitated yttrium hydroxide and citric acid (or monosodium citrate) in the aqueous environment by the hydrothermal treatment at 80 °C or 100 °C .

Molecular Structure Analysis

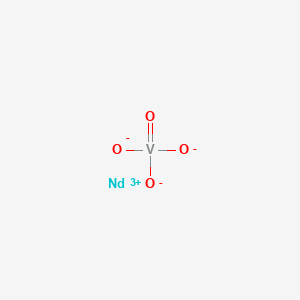

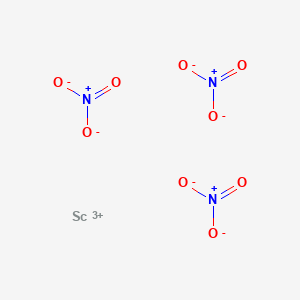

Yttrium trihydride, YH3, exhibits a hexagonal metal lattice, which contains three H atoms per metal atom in the interstitial spaces under ambient conditions . Two H atoms are located at the tetrahedral (T) sites and the remaining H atom is located near the Y metal plane in the octahedral (O) sites .

Chemical Reactions Analysis

Yttrium hydride exhibits photochromism in transparent thin film samples. Exposure to visible and ultraviolet (UV) light at moderate intensity triggers a decrease in the optical transmission of visible and infrared (IR) light . The photo-darkening is color-neutral .

Physical And Chemical Properties Analysis

Yttrium trihydride with metal atoms in the hexagonal-close-packed (hcp) structure are studied by the pseudopotential method within the local-density-functional approximation (LDA) . It is found that the hydrogen positions within the metal lattice have a major role in determining these properties .

Aplicaciones Científicas De Investigación

Superconductivity Research

Specific Scientific Field

Physics, specifically the study of superconductors.

Application Summary

Yttrium trihydride is used in the study of superconductors, particularly in investigating the gap-to-Tc ratio ® within the weak coupling limit . It’s also used in the synthesis of yttrium superhydride that exhibits superconductivity at a critical temperature of 262 K at 182 GPa .

Methods of Application

An analytical formula for the gap-to-Tc ratio is derived, and the ratio is found to be dependent on the pressure applied to each superconductor . In the synthesis of yttrium superhydride, a palladium thin film is used to protect the sputtered yttrium from oxidation and promote subsequent hydrogenation .

Results or Outcomes

The maximum gap-to-Tc ratio observed in one superconductor is approximately 3.85, while the lowest ratio found in another superconductor is roughly 3.21 . The yttrium superhydride exhibits superconductivity at a critical temperature of 262 K at 182 GPa .

Material Science

Specific Scientific Field

Material Science

Application Summary

Yttrium trihydride is used in the development of new, exotic materials. Specifically, it’s used in research focused on getting oxygen into yttrium hydrides .

Methods of Application

The specific methods of application are not detailed in the source, but it’s likely that computational modelling is used to test whether new material structures are feasible .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source .

Chromogenic Materials and Smart Windows

Application Summary

Yttrium hydride is used in the development of chromogenic materials and smart windows . When containing a substantial amount of oxygen, yttrium hydride exhibits reversible photochromic properties .

Methods of Application

The transparency of these materials can be regulated by applying an external voltage . The strength of the photochromic response is found to decrease with increasing oxygen concentration in the film .

Results or Outcomes

This switchable optical property enables their utilization in many technological applications, such as sensors, goggles, and medical devices in addition to the smart windows .

Energy-Efficient Lighting

Specific Scientific Field

Electrical Engineering

Application Summary

Yttrium is used in energy-efficient LED bulbs and fluorescent lamps . The yttrium compounds in these bulbs serve as the phosphor that converts electrical energy into visible light, thereby increasing the efficiency and lifespan of these lighting solutions .

Methods of Application

Yttrium compounds are incorporated into the design of LED bulbs and fluorescent lamps .

Results or Outcomes

The use of yttrium compounds in these lighting solutions increases their efficiency and lifespan .

Electronics Chips

Specific Scientific Field

Electronics Engineering

Application Summary

Yttrium hydride is used in the design of electronics chips . As computational power has been able to increase year on year by making chip designs smaller and smaller, we have now reached the limit of what can be achieved by miniaturisation of silicon-based chips alone .

Methods of Application

One of the proposed routes for circumventing this bottleneck is to use light to carry and transmit information, rather than electricity . This is how fibre optic cables, which are quickly becoming one of the main ways of carrying internet connections, work .

Results or Outcomes

Materials with special properties to change the properties of light in other ways to build light-based circuits and store information are also of great interest .

Medical Imaging and Therapy

Specific Scientific Field

Medical Science

Application Summary

The properties of a range of yttrium isotopes enable their use in radiochemistry . Yttrium radioisotopes are exploited for medical imaging and radiotherapy applications .

Methods of Application

The specific methods of application are not detailed in the source, but it’s likely that these isotopes are incorporated into medical imaging and therapy devices .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors . In medicine, yttrium-based materials are used in medical lasers and biomedical implants . This is extended through the array of available yttrium isotopes to enable roles for 90Y complexes as radiopharmaceuticals and 86Y tracers for positron emission tomography (PET) imaging .

Propiedades

IUPAC Name |

hydride;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Y.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHLWINJTPLDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

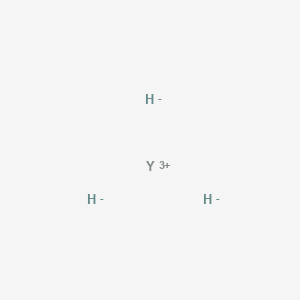

[H-].[H-].[H-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015524 | |

| Record name | Yttrium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.930 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium trihydride | |

CAS RN |

13598-57-7 | |

| Record name | Yttrium hydride (YH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium hydride (YH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)